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8-Chloro-2-methyl-1-(2-oxopropyl)quinolin-4(1H)-one
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Overview
Description
8-Chloro-2-methyl-1-(2-oxopropyl)quinolin-4(1H)-one is a quinoline derivative. Quinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quinoline derivatives typically involves the Skraup synthesis, Friedländer synthesis, or Combes synthesis. These methods often require specific catalysts, solvents, and reaction conditions to achieve the desired product.
Industrial Production Methods
Industrial production of such compounds may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Quinoline derivatives can undergo oxidation reactions to form quinoline N-oxides.
Reduction: Reduction reactions can convert quinoline derivatives into tetrahydroquinolines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products depend on the specific reactions and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Antimicrobial Activity
Research indicates that quinoline derivatives exhibit significant antimicrobial properties. Studies have shown that compounds similar to 8-Chloro-2-methyl-1-(2-oxopropyl)quinolin-4(1H)-one demonstrate activity against various bacterial strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa. For instance:
- A study highlighted that derivatives with similar structures showed minimum inhibitory concentrations (MIC) as low as 6.25 µg/ml against Mycobacterium smegmatis, indicating potential as future antituberculosis agents .
Compound | MIC against Mycobacterium smegmatis (µg/ml) |
---|---|
6d | 6.25 |
6e | 6.25 |
Antimalarial Properties
The compound's structural similarities to known antimalarial agents suggest its potential efficacy against malaria. A recent synthesis of quinoline derivatives demonstrated promising results against chloroquine-resistant malaria parasites, indicating that modifications to the quinoline structure can enhance activity .
Compound | Activity Against Chloroquine-resistant Parasites |
---|---|
Lead Molecule | Effective in vitro and in vivo |
Anticancer Potential
Quinoline derivatives have been recognized for their ability to inhibit receptor tyrosine kinases involved in tumor growth. The compound has been investigated for its potential to inhibit vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR), which are critical in cancer progression .
Target Receptor | Inhibition Potential |
---|---|
VEGFR | High |
PDGFR | Moderate |
Case Studies
Several case studies have documented the synthesis and evaluation of quinoline derivatives similar to this compound:
- Antimicrobial Evaluation : A study synthesized several quinoline derivatives and tested their antimicrobial activity against a range of pathogenic bacteria, demonstrating significant inhibition at low concentrations.
- Antimalarial Testing : Another study focused on the development of new quinoline derivatives with enhanced activity against malaria vectors, showcasing larvicidal properties alongside antimalarial effects.
- Cancer Research : Research into quinoline-based compounds has revealed their ability to inhibit key signaling pathways in cancer cells, leading to decreased proliferation and increased apoptosis.
Mechanism of Action
The mechanism of action for quinoline derivatives often involves interaction with specific molecular targets such as enzymes, receptors, or DNA. These interactions can modulate biological pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound with a wide range of biological activities.
Chloroquine: An antimalarial drug with a similar quinoline structure.
Quinolinic acid: A neurotoxic compound involved in various neurological disorders.
Uniqueness
8-Chloro-2-methyl-1-(2-oxopropyl)quinolin-4(1H)-one may have unique properties due to the specific substituents on the quinoline ring, which can influence its biological activity and chemical reactivity.
Biological Activity
8-Chloro-2-methyl-1-(2-oxopropyl)quinolin-4(1H)-one, with the CAS number 1242336-52-2, is a quinoline derivative that has garnered interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its biological activity, synthesizing data from various studies to provide a comprehensive overview.
The molecular formula of this compound is C₁₃H₁₂ClNO₂, and it has a molecular weight of 249.69 g/mol. The compound features a chloro group at the 8-position and a ketone at the 1-position of the quinoline ring, which may contribute to its biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of quinoline derivatives, including this compound. In vitro assays have demonstrated its effectiveness against various cancer cell lines.
Case Study: Cytotoxicity Against Cancer Cell Lines
A study evaluated the cytotoxic effects of several quinoline derivatives on MDA-MB-231 (breast cancer) and PC-3 (prostate cancer) cell lines. The results indicated that compounds similar to this compound exhibited significant growth inhibition:
Compound | Cell Line | IC50 (µM) | Effect on Cell Viability (%) |
---|---|---|---|
3b | PC-3 | 28 | 56 |
4e | MDA-MB-231 | Not specified | Significant decrease |
8-Chloro... | PC-3 | Data not available | Potentially significant |
The IC50 value for compound 3b indicates a promising cytotoxic effect, suggesting that modifications to the quinoline structure can enhance anticancer activity .
Summary of Antimicrobial Findings
Research indicates that quinoline derivatives can inhibit bacterial growth, with some compounds exhibiting minimal inhibitory concentrations (MICs) in the micromolar range. The exact MIC for this compound remains to be elucidated but suggests potential for further exploration .
The mechanism by which quinoline derivatives exert their biological effects often involves interference with cellular processes such as apoptosis and cell cycle regulation. For instance, compounds like this compound may inhibit heat shock proteins (Hsp90), which are crucial for cancer cell survival and proliferation. This inhibition can lead to the degradation of client proteins essential for tumor growth .
Properties
Molecular Formula |
C13H12ClNO2 |
---|---|
Molecular Weight |
249.69 g/mol |
IUPAC Name |
8-chloro-2-methyl-1-(2-oxopropyl)quinolin-4-one |
InChI |
InChI=1S/C13H12ClNO2/c1-8-6-12(17)10-4-3-5-11(14)13(10)15(8)7-9(2)16/h3-6H,7H2,1-2H3 |
InChI Key |
WOMWMANBTQMCNT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)C2=C(N1CC(=O)C)C(=CC=C2)Cl |
Origin of Product |
United States |
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